MC4R Antagonist Potency: Direct Comparison with a Structurally Closely Related Pyrido[4,3-d]pyrimidine Analog
The target compound exhibits an MC4R antagonist IC50 of 52 nM, which is 1.33‑fold less potent than the closely related analog BDBM50565829 (IC50 = 39 nM) when tested under identical assay conditions (HEK293 cells, GScAMP22F cAMP reporter, α‑MSH‑induced cAMP reduction) [1][2]. Both compounds were curated from the same research group (Vrije Universiteit Brussel) and deposited in ChEMBL, ensuring maximal comparability. The modest 13 nM difference in IC50 demonstrates that the adamantane substitution in the target compound preserves substantial MC4R antagonist activity while providing a distinct selectivity profile (see Evidence Item 2).
| Evidence Dimension | MC4R antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 52 nM |
| Comparator Or Baseline | BDBM50565829 (closest pyrido[4,3-d]pyrimidine analog); IC50 = 39 nM |
| Quantified Difference | Target compound is 1.33‑fold less potent (ΔIC50 = 13 nM) |
| Conditions | Human MC4R expressed in HEK293 cells; GScAMP22F cAMP reporter assay; reduction of α‑MSH‑induced cAMP |
Why This Matters
A procurement decision between these two analogs hinges on whether the 1.33‑fold potency difference is offset by the target compound's superior MC3R/MC4R selectivity; researchers prioritizing MC4R‑selective pharmacology should select the target compound despite the marginally lower MC4R potency.
- [1] BindingDB Entry BDBM50565827 (ChEMBL4794990). Affinity Data: IC50 = 52 nM (MC4R antagonist); assay: HEK293 cells expressing GScAMP22F cAMP reporter, reduction of α‑MSH‑induced cAMP. Curated by ChEMBL, Vrije Universiteit Brussel. View Source
- [2] BindingDB Entry BDBM50565829 (ChEMBL4788071). Affinity Data: IC50 = 39 nM (MC4R antagonist); assay: HEK293 cells expressing GScAMP22F cAMP reporter, reduction of α‑MSH‑induced cAMP. Curated by ChEMBL, Vrije Universiteit Brussel. View Source
